molecular formula C19H23NO5S B2529979 methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate CAS No. 1396863-60-7

methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate

Cat. No.: B2529979
CAS No.: 1396863-60-7
M. Wt: 377.46
InChI Key: GIPGSOMNCQPVCM-UHFFFAOYSA-N
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Description

Methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate is an organic compound with a complex structure that includes a benzoate ester, a sulfamoyl group, and a hydroxy-phenylbutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate typically involves multiple steps, including the formation of the benzoate ester and the introduction of the sulfamoyl group. One common method involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The resulting methyl 4-hydroxybenzoate is then reacted with 2-hydroxy-2-methyl-4-phenylbutylamine to introduce the hydroxy-phenylbutyl moiety. Finally, the sulfamoyl group is introduced using a sulfonyl chloride reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sulfonyl chlorides, nucleophiles like amines or thiols

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted sulfonamides

Scientific Research Applications

Methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: A simpler ester with antimicrobial properties.

    Methyl 2-hydroxy-4-methoxybenzoate: Known for its use in cosmetics and pharmaceuticals.

    Methyl 2-methylbenzoate: Used as a flavoring agent and in organic synthesis.

Uniqueness

Methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the sulfamoyl group, in particular, differentiates it from simpler benzoate esters and enhances its potential for specific interactions in biological systems.

Properties

IUPAC Name

methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S/c1-19(22,13-12-15-6-4-3-5-7-15)14-20-26(23,24)17-10-8-16(9-11-17)18(21)25-2/h3-11,20,22H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPGSOMNCQPVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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